molecular formula C14H14BrN5S B6458869 4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548977-89-3

4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6458869
CAS No.: 2548977-89-3
M. Wt: 364.27 g/mol
InChI Key: AVQKKWARTQWAKY-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a complex azetidine-linked thienopyrimidine moiety and a bromine atom at the 4-position. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the thieno[3,2-d]pyrimidine group is a fused bicyclic system comprising a thiophene and pyrimidine ring. The bromine substituent at position 4 offers a reactive site for further functionalization, such as cross-coupling reactions, which is critical in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5S/c1-9-7-21-13-12(9)16-8-17-14(13)19-3-10(4-19)5-20-6-11(15)2-18-20/h2,6-8,10H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKKWARTQWAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1H-Pyrazole Derivatives

Compound Name Key Substituents Heterocyclic System Reactivity/Solubility Considerations
Target Compound Azetidinylmethyl, 7-methylthienopyrimidine Thieno[3,2-d]pyrimidine Bromine allows cross-coupling; moderate lipophilicity
4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole 2-Fluoroethyl, 5-methyl None High lipophilicity; limited hydrogen bonding
4-Bromo-1-(ethoxyethyl)-1H-pyrazole Ethoxyethyl None Enhanced metabolic stability; steric bulk
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Carboxylic acid, ethyl Pyrazolo[1,5-a]pyrimidine High polarity; improved aqueous solubility

Impact of Heterocyclic Fused Systems

The thieno[3,2-d]pyrimidine moiety in the target compound distinguishes it from analogues with pyrrolo[2,3-d]pyrimidine (e.g., compound 9 in ) or pyrazolo[1,5-a]pyrimidine systems. Thienopyrimidines exhibit distinct electronic properties due to sulfur’s electronegativity, favoring π-π stacking interactions in enzyme binding pockets. In contrast, pyrrolopyrimidines (nitrogen-rich) may engage in stronger hydrogen bonding, while pyrazolopyrimidine-carboxylic acids introduce ionizable groups for solubility .

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